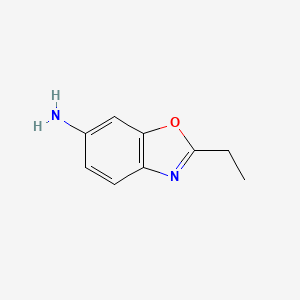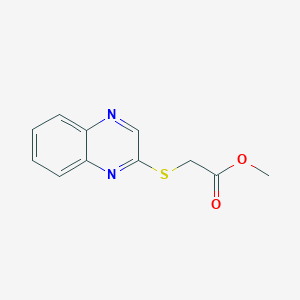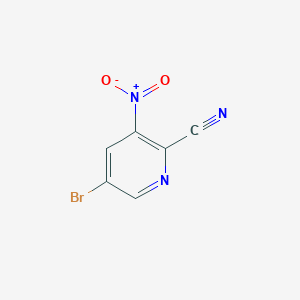
5-Bromo-2-Cyano-3-Nitropyridine
Descripción general
Descripción
5-Bromo-2-nitropyridine is a chemical compound that serves as an intermediate in the synthesis of pharmaceuticals and pesticides. It is known for its toxic effects on the human body when exposure occurs through the skin and respiratory tract, leading to severe health issues such as methemoglobinemia and delayed encephalopathy .
Synthesis Analysis
The synthesis of 5-Bromo-2-nitropyridine can be achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process has been scaled up for large-scale production, although it initially presented challenges such as low conversion rates, high impurity content, and lack of reproducibility. Through rigorous safety and process studies, a robust and safe protocol was developed for consistent results .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitropyridine has been studied using Fourier transform Raman and infrared spectroscopy. The equilibrium geometry, natural atomic charges, and vibrational frequencies were calculated using density functional B3LYP methods. These studies provide a detailed interpretation of the vibrational spectra and help in understanding the molecular structure of the compound .
Chemical Reactions Analysis
5-Bromo-2-nitropyridine has been used in various chemical reactions. For instance, it has been involved in the heterodimerization of cysteine-containing peptides, which is a critical step in the preparation of de novo designed cytochrome model peptides . Additionally, it has been used as a starting material for the synthesis of other pyridine derivatives, such as 2-amino-5-ethoxypyridine, although alternative synthesis routes have been explored due to side reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-nitropyridine have been extensively studied. Quantum mechanical, spectroscopic, and docking studies have provided insights into its electronic and vibrational characteristics. The compound exhibits low softness and high electrophilicity, which are indicative of its biological activity. Its stability and charge delocalization have been analyzed through Natural Bond Orbital (NBO) analysis. The compound also shows promise as a non-linear optical (NLO) material due to its high first-order hyperpolarizability and non-zero dipole moment. Thermodynamic properties have been studied, revealing the relationship between heat capacity, entropy, and enthalpy changes with temperature .
Aplicaciones Científicas De Investigación
Toxicological Studies
5-bromo-2-nitropyridine, a related compound, has been studied for its toxicological effects. A case report detailed an individual exposed to this chemical, who developed symptoms like dizziness, fatigue, nausea, and eventually acute renal failure and delayed encephalopathy (Shi et al., 2022). This study highlights the toxic nature of such chemicals when absorbed through the skin and respiratory tract.
Chemical Synthesis and Safety
The synthesis of 5-Bromo-2-nitropyridine, a similar compound, involves hydrogen peroxide oxidation. Research focused on developing a safe, reproducible protocol for large-scale production, emphasizing the importance of safety studies in chemical manufacturing (Agosti et al., 2017).
Spectroscopic Analysis
Spectroscopic studies have been conducted on 5-bromo-2-nitropyridine to understand its molecular structure. Techniques like FT-Raman and FT-IR spectroscopy provided insights into the compound's vibrational frequencies and molecular geometry, contributing to a deeper understanding of its physical properties (Sundaraganesan et al., 2005).
Computational Chemistry and Molecular Docking
Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile involved analyzing its molecular structure, electronic properties, and reactivity. These studies included molecular docking with target proteins, suggesting potential biological applications (Arulaabaranam et al., 2021).
Optical and Photophysical Properties
Research on 5-Bromo-2-nitropyridine has also covered its photophysical and optical properties. This includes studying its stability in different solvents and the influence of concentration on properties like the energy gap (Gündüz & Kurban, 2018).
Solvent Reactivity
The reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including 5-bromo-2-nitropyridine, towards ammonia in different solvents has been explored. This study demonstrated how solvent polarity affects substitution processes, valuable for synthetic chemistry applications (Hertog & Jouwersma, 1953).
Safety and Hazards
The safety data sheet for 5-Bromo-2-nitropyridine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-Cyano-3-Nitropyridine is the respiratory system . This compound interacts with the respiratory system and can cause respiratory irritation .
Mode of Action
It is known that this compound can cause toxicity if swallowed, in contact with skin, or if inhaled . This suggests that the compound may interact with its targets through these routes of exposure.
Biochemical Pathways
It is speculated that the compound may affect various biological applications
Result of Action
Exposure to the compound can cause skin and eye irritation, and may be harmful if swallowed or in contact with skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a well-ventilated place to maintain its stability . Additionally, it should be avoided in the environment due to its potential toxicity .
Propiedades
IUPAC Name |
5-bromo-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYONPVHIOJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377838 | |
| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
573675-25-9 | |
| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-nitropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

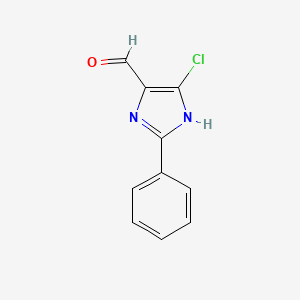
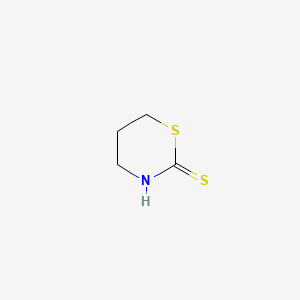
![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)
![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)
![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)
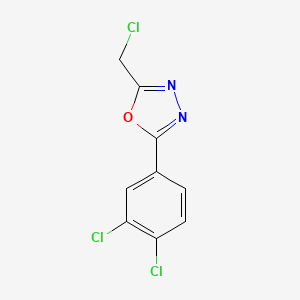

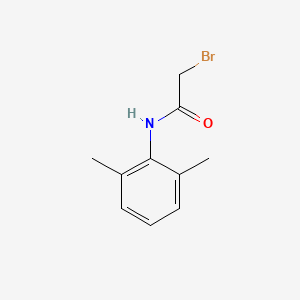
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)


